molecular formula C9H9ClN2O2 B13554327 Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate

Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate

Cat. No.: B13554327
M. Wt: 212.63 g/mol
InChI Key: MHYOQVVKIOIKOS-UHFFFAOYSA-N
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Description

Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2 It is characterized by the presence of a chloropyrimidine ring attached to a cyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate typically involves the reaction of 6-chloropyrimidine with cyclopropane carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine ring can interact with enzymes or receptors, leading to changes in their activity. The cyclopropane carboxylate group may also play a role in modulating the compound’s overall biological activity. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(6-bromopyrimidin-4-yl)cyclopropane-1-carboxylate
  • Methyl 1-(6-fluoropyrimidin-4-yl)cyclopropane-1-carboxylate
  • Methyl 1-(6-iodopyrimidin-4-yl)cyclopropane-1-carboxylate

Uniqueness

Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate is unique due to the presence of the chlorine atom in the pyrimidine ring, which can influence its reactivity and interactions compared to its bromine, fluorine, or iodine analogs. This uniqueness can lead to different biological activities and applications .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C9H9ClN2O2/c1-14-8(13)9(2-3-9)6-4-7(10)12-5-11-6/h4-5H,2-3H2,1H3

InChI Key

MHYOQVVKIOIKOS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=NC=N2)Cl

Origin of Product

United States

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